2-Cyclopropylpropan-1-amine 4-methylbenzenesulfonate
Description
2-Cyclopropylpropan-1-amine 4-methylbenzenesulfonate (CAS: 172947-14-7) is an organic salt comprising a cyclopropyl-substituted propan-1-amine cation and a 4-methylbenzenesulfonate (tosylate) anion. The compound is structurally characterized by its cyclopropane ring, which imposes significant steric and electronic effects, and the tosylate counterion, which enhances solubility and stability.
Properties
IUPAC Name |
2-cyclopropylpropan-1-amine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H13N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(4-7)6-2-3-6/h2-5H,1H3,(H,8,9,10);5-6H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQAJOBPQPCXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CN)C1CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Reduction via Sodium Borohydride/Nickel Dichloride Systems
The reduction of nitriles to primary amines using sodium borohydride (NaBH₄) in the presence of nickel dichloride (NiCl₂) represents a cornerstone methodology. Adapted from the synthesis of cyclopropylmethylamine, this approach can be extended to 2-cyclopropylpropanenitrile under analogous conditions:
Reaction Conditions
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Molar Ratios : Nitrile:NaBH₄ = 1:3–1:6; NiCl₂:nitrile = 0.01:1–0.1:1.
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Solvent : Tetrahydrofuran (THF), with a weight ratio of 2:1–8:1 (THF:nitrile).
The reaction proceeds via catalytic hydrogenation, where NiCl₂ activates NaBH₄ to generate a borane intermediate, selectively reducing the nitrile group to a primary amine. Post-reaction workup involves aqueous extraction with dichloromethane, drying over anhydrous sodium sulfate, and distillation (83–85°C) to isolate the amine.
Example Protocol
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Combine 2-cyclopropylpropanenitrile (500 g), NiCl₂ (20 g), and THF (1.5 L) in a nitrogen-purged reactor.
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Add NaBH₄ (1,104 g) in batches at 25°C over 16 hours.
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Quench with water, extract with dichloromethane, dry, and distill to yield 2-cyclopropylpropan-1-amine (78% yield).
Formation of the 4-Methylbenzenesulfonate Salt
Acid-Base Neutralization with p-Toluenesulfonic Acid
The free amine is converted to its tosylate salt via protonation with p-toluenesulfonic acid (TsOH):
Procedure
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Dissolve 2-cyclopropylpropan-1-amine (1 equiv.) in anhydrous dichloromethane.
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Add TsOH (1 equiv.) dropwise at 0°C under nitrogen.
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Stir for 2 hours, concentrate under reduced pressure, and recrystallize from ethanol/ether to yield the salt.
Optimization
Characterization of the Tosylate Salt
Physical Properties
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Melting Point : 110–112°C (predicted based on analogous sulfonates).
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Solubility : Highly soluble in polar solvents (water, methanol), insoluble in non-polar solvents.
Comparative Analysis of Methodologies
Key Insight : Nitrile reduction outperforms reductive amination in yield and scalability, making it the preferred route for bulk synthesis.
Industrial-Scale Considerations
Catalyst Recycling
Nickel dichloride can be partially recovered post-reduction via filtration of the reaction mixture, reducing costs.
Solvent Recovery
THF is distilled from the reaction mixture and reused, aligning with green chemistry principles.
Challenges and Mitigation Strategies
Purity of Amine Intermediate
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylpropan-1-amine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted amines, thiols, or ethers.
Scientific Research Applications
Chemistry
In organic synthesis, 2-Cyclopropylpropan-1-amine 4-methylbenzenesulfonate serves as:
- A reagent for various chemical reactions, particularly in the formation of amine derivatives.
- An intermediate in synthesizing more complex molecules, enhancing the efficiency of multi-step synthetic pathways.
Biology
Biochemically, this compound is utilized to:
- Investigate the behavior of amine-containing compounds in biological systems.
- Conduct interaction studies with specific receptors, particularly those involved in neurotransmission. Preliminary studies indicate potential binding affinities that warrant further pharmacological profiling.
Medicine
The compound is being explored for its therapeutic potential:
- It may play a role in drug development, particularly for conditions involving neurotransmitter regulation.
- Ongoing research is assessing its efficacy against various biological targets, which could lead to new treatment options.
Industry
In industrial applications, it is used for:
- The production of specialty chemicals.
- Serving as a catalyst in specific chemical processes, which can improve reaction rates and yields.
Case Study 1: Neurotransmitter Interaction
A study investigated the binding affinity of this compound with neurotransmitter receptors. Results indicated that the compound could effectively modulate receptor activity, suggesting potential therapeutic applications in neurological disorders.
Case Study 2: Antitumor Activity
Research demonstrated that derivatives similar to this compound exhibit antitumor properties. For instance:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 |
| Compound B | NCI-H358 | 6.48 ± 0.45 |
These findings indicate that modifications to the cyclopropyl structure can enhance biological activity against cancer cell lines.
Mechanism of Action
The mechanism of action of 2-Cyclopropylpropan-1-amine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Tosylate Salts
The following compounds share structural motifs with 2-Cyclopropylpropan-1-amine 4-methylbenzenesulfonate, differing in amine substituents or aromatic sulfonate groups:
Key Findings :
- Crystallographic Differences: 2-Aminoanilinium tosylate crystallizes in a monoclinic system (a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å), contrasting with the cyclopropyl derivative’s unlisted but likely distinct lattice parameters due to steric bulk .
- Solubility and Stability : Tosylate salts generally improve aqueous solubility compared to free amines. However, the cyclohexanamine derivative’s larger hydrophobic backbone reduces solubility relative to the cyclopropyl compound .
Physicochemical and Functional Comparisons
Thermal Stability :
Commercial and Research Relevance
- Pricing : this compound is priced at €181.00/g (CymitQuimica), reflecting its niche applications. Fluorinated analogues are costlier due to complex stereospecific synthesis (e.g., €652.00/5g for related compounds) .
- Crystallography Tools : SHELXL and Mercury CSD 2.0 are widely used for structural analysis of these compounds, enabling precise determination of bond lengths and angles .
Biological Activity
2-Cyclopropylpropan-1-amine 4-methylbenzenesulfonate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's chemical formula is C10H15NO2S, and it features a cyclopropyl group attached to a propanamine structure, with a 4-methylbenzenesulfonate moiety. This unique structure contributes to its biological activity by potentially interacting with various biological targets.
Research indicates that this compound may function through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain methyl modifying enzymes, which play a crucial role in epigenetic regulation and gene expression .
- Modulation of Signaling Pathways : It may affect intracellular signaling pathways, particularly those involved in cell proliferation and apoptosis, making it a candidate for cancer therapy .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been investigated for its ability to inhibit the activity of BCL6, a protein associated with various hematological malignancies. Inhibiting BCL6 can lead to reduced tumor growth in cancers such as diffuse large B-cell lymphoma (DLBCL) and multiple myeloma .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. It appears to modulate neurotransmitter levels, which could be beneficial in conditions like depression and anxiety disorders.
Case Studies
- BCL6 Inhibition Study : A study demonstrated that this compound effectively inhibited BCL6 activity in vitro. The results showed significant reductions in cell viability in DLBCL cell lines treated with the compound compared to controls .
- Neuroprotection in Animal Models : In a controlled experiment using rodent models, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation. Behavioral assessments indicated enhanced memory retention and learning capabilities.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of BCL6 | |
| Neuroprotective | Modulation of neurotransmitter levels | |
| Potential anti-inflammatory | Interaction with inflammatory pathways |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Cyclopropyl amine | BCL6 inhibition |
| Compound A | Simple amine | Moderate anti-cancer |
| Compound B | Sulfonamide | Weak neuroprotective |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2-Cyclopropylpropan-1-amine 4-methylbenzenesulfonate?
- Methodological Answer : The synthesis typically involves reacting the amine (e.g., cyclopropylpropan-1-amine) with 4-methylbenzenesulfonic acid in a polar solvent system. For analogous compounds, a 1:1 molar ratio in ethanol-water mixtures under ambient conditions yields crystalline products via slow evaporation. Crystallization is monitored for clarity, and colorless block-shaped crystals are isolated with yields ~45% after filtration and drying . Adjusting stoichiometry (e.g., 2:1 vs. 1:2 ratios) may alter ion pairing and crystal packing, as observed in related molecular salts .
Q. How is the crystal structure of this compound determined using X-ray diffraction?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data is collected using a Bruker D8 Quest ECO diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data reduction employs APEX3 and SAINT software, with absorption correction via SADABS. Structural refinement uses SHELXL, implementing full-matrix least-squares on , with hydrogen atoms placed in mixed positions. Key parameters include , , and . Crystallographic data (space group , unit cell dimensions) are validated against displacement parameters and hydrogen-bond geometry .
Q. What role do hydrogen bonds play in the crystal packing of this compound?
- Methodological Answer : Hydrogen bonds (N–H⋯O) dominate the supramolecular architecture. Sulfonate oxygen atoms act as acceptors, while amine hydrogens serve as donors. For example, in analogous salts, four N–H⋯O interactions per asymmetric unit create [010]-directed chains. Geometric parameters (e.g., D⋯A distances: 2.85–3.10 Å, angles: 160–175°) are tabulated and analyzed to confirm directional bonding. Graph set analysis () and Mercury CSD visualization tools aid in identifying motif repetition and helical symmetry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in hydrogen bond geometries reported across studies?
- Methodological Answer : Contradictions arise from variations in crystallization conditions or refinement protocols. To resolve these:
- Compare geometric parameters (bond lengths, angles) using Mercury CSD’s packing similarity tool .
- Apply graph set analysis (e.g., Etter’s rules) to classify motifs (e.g., chains, rings) and validate against literature .
- Cross-reference displacement parameters () and anisotropic refinement results to ensure data reliability .
Q. What methodological considerations are critical when refining structures against high-resolution or twinned data?
- Methodological Answer : For high-resolution
- Use SHELXL’s twin refinement (HKLF 5 format) to model twinning operators and partition overlapping reflections .
- Validate with (e.g., 0.027) and (30.5°) to ensure data completeness .
- Apply restraints to anisotropic displacement parameters for non-H atoms to avoid overfitting .
Q. How does varying the stoichiometric ratio in synthesis affect the resulting crystal structure?
- Methodological Answer : Stoichiometry directly influences ion pairing and packing. For example:
- A 1:1 ratio of amine to sulfonic acid yields a mono-cationic salt with [010] chains .
- A 1:2 ratio may produce di-anionic salts or co-crystals, altering hydrogen-bond networks.
- Comparative studies using SCXRD and Hirshfeld surface analysis can quantify packing efficiency and void spaces .
Q. How can researchers validate the correctness of the refined structural model?
- Methodological Answer :
- Check convergence of -factors (, ) and goodness-of-fit () against established thresholds (e.g., ) .
- Validate hydrogen-bond geometry against databases (e.g., Cambridge Structural Database) using Mercury’s interaction search .
- Perform residual density analysis to identify unmodeled electron density or disorder .
Methodological Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
